1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic pyrimidinone derivative with a cyclopenta[d]pyrimidin-2(5H)-one core. Its structure includes a 3-hydroxypropyl chain at position 1 and a thioether-linked 4-phenylpiperazine moiety at position 2.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-15-5-10-26-19-9-4-8-18(19)21(23-22(26)29)30-16-20(28)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-3,6-7,27H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMEKQEZNOBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , with CAS number 899743-18-1 , is a novel synthetic compound exhibiting potential therapeutic applications. Its unique structure combines a cyclopentapyrimidine core with a phenylpiperazine moiety, suggesting diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol . The structure features several functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 899743-18-1 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- PARP Inhibition : Similar compounds have been shown to inhibit Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Cell Cycle Modulation : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, enhancing their cytotoxic effects .
- Apoptosis Induction : The compound may activate apoptotic pathways, as evidenced by increased CASPASE 3/7 activity in treated cells. This suggests that it could promote programmed cell death in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives targeting PARP demonstrated significant efficacy against human breast cancer cells with IC50 values comparable to established treatments like Olaparib .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | PARP inhibition |
| Olaparib | 57.3 | PARP inhibition |
Case Studies
- Breast Cancer Research : A study evaluated the effects of thiouracil amide derivatives on breast cancer cell lines, revealing that the tested compounds significantly inhibited PARP activity and enhanced apoptosis markers .
- Mechanistic Insights : In silico studies indicated that the compound interacts favorably with the active site of PARP1, suggesting a strong binding affinity that could be exploited for therapeutic development .
Comparative Analysis
The biological profile of This compound can be compared to other known piperazine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-(Substituted)piperazin-1-yl)-2-thiouracil | Anticancer |
| 2-hydroxyquinazolinone derivatives | Antimicrobial and anticancer |
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopenta[d]pyrimidinone core shares a fused bicyclic system with pyrimido[4,5-d]pyrimidinone (3b) , but differs in ring saturation and substitution patterns.
- Unlike tetrahydroimidazo[1,2-a]pyridine derivatives (1l, 2d) , which feature nitrogen-rich fused systems, the target compound emphasizes sulfur (thioether) and oxygen (carbonyl) functionalities.
Functional Group Analysis
Piperazine Derivatives
Substitution at Position 4
- The thioether group in the target compound contrasts with the acrylamide and methoxy groups in 3b , suggesting divergent reactivity and binding modes.
Hypothetical Pharmacological Implications
- Piperazine moieties are common in CNS-targeting drugs (e.g., antipsychotics). The 4-phenylpiperazine group in the target compound may interact with serotonin or dopamine receptors, analogous to compounds like aripiprazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
